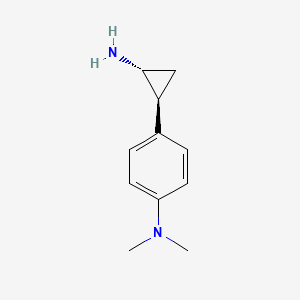4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline
CAS No.:
Cat. No.: VC20410891
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2 |
|---|---|
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 4-[(1S,2R)-2-aminocyclopropyl]-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C11H16N2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,7,12H2,1-2H3/t10-,11+/m0/s1 |
| Standard InChI Key | RFXSQJLTKLMDQG-WDEREUQCSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2CC2N |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound consists of:
-
N,N-Dimethylaniline backbone: A benzene ring with two methyl groups attached to the nitrogen atom.
-
Cyclopropylamine substituent: A cyclopropane ring with a primary amine group at the 2-position.
-
Stereochemistry: The (1S,2R) configuration refers to the chiral centers within the cyclopropane ring.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂ | |
| Molecular Weight | 176.26 g/mol | |
| CAS Number | 220352-84-1 | |
| SMILES | CN(C)C1=CC=C(C=C1)C2CC2N | |
| InChIKey | RFXSQJLTKLMDQG-UHFFFAOYSA-N |
Synthetic Pathways
General Strategy
The synthesis typically involves:
-
Protection/Deprotection: Use of protecting groups (e.g., trichloroethoxycarbonyl (Troc)) to stabilize intermediates.
-
Reductive Amination: Introduction of the cyclopropylamine group via reductive amination with cyclopropanealdehyde.
-
Optical Resolution: Chiral HPLC for isolating enantiomers, as seen in analogous syntheses .
Table 2: Key Reagents and Conditions
Research Applications and Biological Relevance
Table 3: Analogous Compounds and Activities
| Compound | Biological Activity | Source |
|---|---|---|
| N,N-Dimethylaniline | Metabolic precursor; toxicity studies | |
| Cyclopropylamine Derivatives | Enzyme inhibitors (e.g., proteases) |
| Parameter | Value | Source |
|---|---|---|
| Oral LD₅₀ (Rat) | ~1,410 mg/kg (N,N-dimethylaniline) | |
| Methemoglobinemia Risk | High (due to aniline metabolites) |
Analytical Characterization
Spectroscopic Data
-
¹H NMR: Peaks for aromatic protons (δ 6.8–7.3 ppm), cyclopropane protons (δ 1.0–2.0 ppm), and N-methyl groups (δ 2.7–2.9 ppm) .
Challenges and Future Directions
Synthetic Limitations
-
Stereochemical Control: Achieving high enantiomeric excess requires advanced resolution techniques.
-
Scalability: Complex multistep processes may hinder industrial production.
Research Gaps
-
Mechanistic Studies: Limited data on enzyme interactions or target binding.
-
In Vivo Efficacy: No reported pharmacokinetic or therapeutic studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume